molecular formula C7H15ClFNO2 B13483178 (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride

Cat. No.: B13483178
M. Wt: 199.65 g/mol
InChI Key: JFDQIDOAFBRTOO-JEDNCBNOSA-N
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Description

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a hexanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable hexanoic acid derivative, followed by the introduction of the amino group through reductive amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-5-fluoro-5-methylhexanoic acid
  • (2S)-2-amino-5-chloro-5-methylhexanoic acid
  • (2S)-2-amino-5-methylhexanoic acid

Uniqueness

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications.

Biological Activity

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride is a synthetic amino acid derivative notable for its unique structural features, including a fluorine atom and a branched alkyl chain. This compound has garnered attention in pharmaceutical research due to its significant biological activity, particularly in the modulation of various biochemical pathways.

  • Chemical Formula : C₇H₁₄ClFNO₂
  • Molecular Weight : 163.19 g/mol
  • CAS Number : 1361228-49-0
  • Structure : The presence of an amino group (-NH₂), a carboxylic acid group (-COOH), and a fluorine atom enhances its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing metabolic pathways and cellular responses. The fluorine atom is believed to enhance binding affinity to these receptors, potentially increasing therapeutic efficacy.
  • Enzyme Modulation : It has been shown to interact with various enzymes, possibly inhibiting or activating their functions, which could lead to diverse pharmacological effects such as anti-inflammatory and analgesic properties.
  • Transport Mechanisms : Studies indicate that the compound can be transported into cells via sodium-independent transport systems, which may facilitate its uptake in target tissues .

Therapeutic Potential

Research indicates that this compound has potential applications in treating various conditions:

  • Neuropathic Pain : It has been explored for its efficacy in managing neuropathic pain and related disorders .
  • Mood Disorders : The compound shows promise in the treatment of mood disorders and anxiety, potentially due to its effects on neurotransmitter systems .
  • Cognitive Function : There is evidence suggesting that it may enhance cognitive functions, making it a candidate for treating neurodegenerative diseases .

Case Studies

  • Study on Pain Management :
    A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, highlighting its analgesic properties.
  • Cognitive Enhancement :
    In animal models, administration of the compound resulted in improved performance in memory tasks, suggesting potential benefits for cognitive enhancement in aging populations .

Interaction Profiles

The interaction profiles of this compound reveal its engagement with multiple biological targets:

Target Interaction Type Effect
Receptors (e.g., GPCRs)Agonist/AntagonistModulation of neurotransmission
EnzymesInhibitor/ActivatorAltered metabolic pathways
Transport ProteinsFacilitated UptakeEnhanced cellular absorption

Properties

Molecular Formula

C7H15ClFNO2

Molecular Weight

199.65 g/mol

IUPAC Name

(2S)-2-amino-5-fluoro-5-methylhexanoic acid;hydrochloride

InChI

InChI=1S/C7H14FNO2.ClH/c1-7(2,8)4-3-5(9)6(10)11;/h5H,3-4,9H2,1-2H3,(H,10,11);1H/t5-;/m0./s1

InChI Key

JFDQIDOAFBRTOO-JEDNCBNOSA-N

Isomeric SMILES

CC(C)(CC[C@@H](C(=O)O)N)F.Cl

Canonical SMILES

CC(C)(CCC(C(=O)O)N)F.Cl

Origin of Product

United States

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